N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Overview
Description
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O4S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0706549 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from similar reactants, has been synthesized and characterized. Its structure and electronic properties were studied using various techniques, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations. This research provides insights into the structural and electronic properties of such compounds (Murthy et al., 2018).
Versatility in Synthesis
- Nitrobenzenesulfonamides have been noted for their versatility in the preparation of secondary amines and as protective groups for amines. Their ease of alkylation and smooth deprotection processes make them valuable in synthetic chemistry (Fukuyama et al., 1995).
Application in Hypoxic Cell Targeting
- Some nitrobenzenesulfonamides have been prepared and evaluated as hypoxic cell selective cytotoxic agents. This highlights their potential use in targeting hypoxic cancer cells, although further in vivo studies are required (Saari et al., 1991).
Antimicrobial Activity
- Newly synthesized sulfonamide derivatives have been studied for their antimicrobial properties. These studies provide insights into the potential of such compounds in combating microbial infections (Demircioğlu et al., 2018).
Cancer Cell Targeting
- Certain sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, indicating their potential in cancer treatment. These compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
Applications in Organic Synthesis
- N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents. Their use in water as a green solvent showcases their environmental compatibility and efficiency in organic synthesis (Ebrahimi et al., 2015).
Crystal Structure Studies
- The crystal structure of related compounds has been determined, providing valuable information on molecular geometry and intermolecular interactions, crucial for understanding their chemical behavior (Bolger & Gourdon, 1995).
Properties
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-12-3-6-14(7-4-12)25(23,24)19-10-2-9-18-16-8-5-13(20(21)22)11-15(16)17/h3-8,11,18-19H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGZBYHAQKOLAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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